(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
The compound “(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine” is likely to be an organic compound containing a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methylene (-CH2-) group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-fluorobenzyl halide with a 1H-1,2,3-triazol-4-ylmethanamine. The exact conditions and reagents would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring and a fluorobenzyl group. The triazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring and the fluorobenzyl group. The triazole ring, being composed of two carbon atoms and three nitrogen atoms, might participate in various organic reactions. The fluorobenzyl group could potentially undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the fluorobenzyl group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Triazole derivatives are synthesized through various chemical reactions, including 1,3-dipolar cycloaddition, showcasing their structural diversity and complexity. For instance, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine demonstrates the application of cycloaddition reactions in obtaining high yields of structurally complex triazoles, confirmed via NMR spectroscopy, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).
Molecular Interactions and Crystallography
The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through Hirshfeld surface analysis and DFT calculations highlights the molecular interactions crucial for the stabilization of crystal structures. Such analyses provide insights into the nucleophilic/electrophilic nature of substituents, affecting the interaction energy of tetrel bonds, which has implications for designing materials and understanding molecular interactions (Muhammad Naeem Ahmed et al., 2020).
Potential Applications in Medicinal Chemistry
Several studies have explored the antiproliferative activities of triazole derivatives against various cancer cell lines, indicating their potential as therapeutic agents. For example, the discovery of 5,6-diaryl-1,2,4-triazines hybrids as apoptosis inducers highlights the structural-activity relationship and their inhibitory effects on cancer cell growth, providing a foundation for future drug development (Dongjun Fu et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGRFTWCUENQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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